molecular formula C13H13N3O2 B2359697 N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide CAS No. 2195883-05-5

N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide

Cat. No.: B2359697
CAS No.: 2195883-05-5
M. Wt: 243.266
InChI Key: WNSMWVAZQPOWGP-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential applications. This compound features a furan ring, which is known for its reactivity and versatility in various chemical reactions. The presence of a cyclopropylpyrimidinyl group further enhances its chemical properties, making it a valuable candidate for research and development in pharmaceuticals and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide typically involves the reaction of 6-cyclopropylpyrimidine-4-carbaldehyde with furan-2-carboxylic acid in the presence of a coupling reagent. Commonly used coupling reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

For industrial-scale production, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 6-cyclopropylpyrimidine-4-carbaldehyde and furan-2-carboxylic acid, resulting in higher yields and shorter reaction times . The use of microwave reactors allows for precise control over reaction parameters, making it a viable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, its anticancer activity may be attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), thereby blocking the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide stands out due to its unique combination of a furan ring and a cyclopropylpyrimidinyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSMWVAZQPOWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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